2-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound contains a difluoromethyl group, which is known for its unique chemical properties and potential applications in various scientific fields. The presence of the difluoromethyl group can influence the compound’s reactivity, stability, and biological activity, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the introduction of the difluoromethyl group into a pyrrolidine ring. One common method is the difluoromethylation of a suitable precursor, such as a pyrrolidine derivative, using difluoromethylating agents. These agents can include difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2Ph) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalysts can streamline the production process, making it more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
2-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyrrolidines and related fluorinated derivatives. Examples include:
- 2-(Trifluoromethyl)-5-oxopyrrolidine-2-carboxylic acid
- 2-(Monofluoromethyl)-5-oxopyrrolidine-2-carboxylic acid .
Uniqueness
What sets 2-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid apart is its specific difluoromethyl group, which imparts unique chemical and biological properties. This group can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C6H7F2NO3 |
---|---|
Molecular Weight |
179.12 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H7F2NO3/c7-4(8)6(5(11)12)2-1-3(10)9-6/h4H,1-2H2,(H,9,10)(H,11,12) |
InChI Key |
BKGCOXTYIOMIGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1=O)(C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.